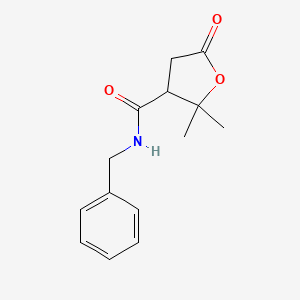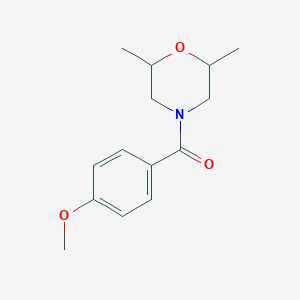![molecular formula C20H20N2O4 B5143480 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-methoxyphenyl)benzamide](/img/structure/B5143480.png)
3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-methoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-methoxyphenyl)benzamide, commonly known as DIMEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DIMEB belongs to the class of benzamide derivatives and has been studied extensively for its various biochemical and physiological effects.
作用机制
The mechanism of action of DIMEB is not fully understood. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. DIMEB has also been shown to activate the adenosine A1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
DIMEB has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. DIMEB has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. Additionally, DIMEB has been shown to inhibit the growth of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
One of the advantages of using DIMEB in lab experiments is its relatively low toxicity. DIMEB has been shown to have low toxicity in animal models, making it a potentially safe compound for use in humans. Additionally, DIMEB has been shown to be stable in various solvents, allowing for easy handling and storage.
However, one of the limitations of using DIMEB in lab experiments is its relatively low solubility in water. This can make it difficult to administer DIMEB to animals or to use it in cell culture experiments. Additionally, the mechanism of action of DIMEB is not fully understood, which can make it difficult to design experiments to study its effects.
未来方向
There are several future directions for research on DIMEB. One potential direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of DIMEB and to design experiments to study its effects. Finally, further research is needed to determine the optimal dosage and administration of DIMEB for use in humans.
合成方法
The synthesis of DIMEB involves the reaction of 3-methoxyphenylamine with 3,5-dimethyl-4-isoxazolecarboxylic acid chloride in the presence of triethylamine. The resulting product is then reacted with 4-chlorobenzoyl chloride to produce DIMEB. The overall yield of this synthesis method is approximately 60%.
科学研究应用
DIMEB has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. DIMEB has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, DIMEB has been shown to have anti-tumor properties and has been studied for its potential use in cancer treatment.
属性
IUPAC Name |
3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(3-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13-19(14(2)26-22-13)12-25-18-9-4-6-15(10-18)20(23)21-16-7-5-8-17(11-16)24-3/h4-11H,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJCCFRTWBQFBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(3-methoxyphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-benzoyl-11-(4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5143411.png)

![5-[(3-acetylphenoxy)methyl]-N-[2-(1H-benzimidazol-2-yl)ethyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5143446.png)

![1-(4-ethylphenyl)-5-{[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143456.png)

![4-[2-(2-fluorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5143486.png)
![N-(4-{N-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B5143493.png)
![[(1-{1-[(8-chloro-2-quinolinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methyl]methylamine bis(trifluoroacetate)](/img/structure/B5143495.png)


![5-ethoxy-2-{[(2-phenylethyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5143516.png)